D-Palmitoylcarnitine chloride

Cardiac Ischemia Ion Transport Amphiphile Toxicity

D-Palmitoylcarnitine chloride is a critical long-chain acylcarnitine for replicating ischemic membrane disruption and CACT inhibition. Short-chain analogs like acetylcarnitine are inactive in these assays. Essential for researchers studying arrhythmogenesis, mitochondrial transport, and apoptosis. Ensure your experiments yield valid biological readouts by using the correct C16:0 derivative. Bulk quantities available for consistent, high-purity research.

Molecular Formula C23H46ClNO4
Molecular Weight 436.1 g/mol
CAS No. 6865-14-1
Cat. No. B1662240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Palmitoylcarnitine chloride
CAS6865-14-1
Molecular FormulaC23H46ClNO4
Molecular Weight436.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
InChIInChI=1S/C23H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;/h21H,5-20H2,1-4H3;1H
InChIKeyGAMKNLFIHBMGQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid
Solubility4.5 [ug/mL] (The mean of the results at pH 7.4)

Palmitoyl Carnitine Hydrochloride (CAS 6865-14-1): A Long-Chain Acylcarnitine for Metabolic, Ischemia, and Cancer Research


Palmitoyl carnitine hydrochloride (also known as palmitoyl-L-carnitine chloride or palmitoylcarnitine chloride) is a synthetic, long-chain acylcarnitine . As the C16:0 fatty acid ester of L-carnitine, it is a key intermediate in mitochondrial fatty acid β-oxidation, shuttling activated palmitoyl groups across the inner mitochondrial membrane via the carnitine-acylcarnitine translocase (CACT) system [1]. In addition to its physiological role, this amphiphilic molecule accumulates in ischemic tissue and functions as a potent modulator of membrane-bound enzymes and ion channels [2].

Palmitoyl Carnitine Hydrochloride Cannot Be Replaced by Shorter-Chain Acylcarnitines in Mechanistic Studies


Procurement of L-carnitine, acetyl-L-carnitine (C2:0), or propionyl-L-carnitine (C3:0) as substitutes for palmitoyl carnitine hydrochloride (C16:0) is scientifically invalid for the majority of experimental applications. The length of the acyl chain dictates the compound's amphiphilicity, membrane partitioning, and specific protein interactions [1]. For instance, while short-chain acylcarnitines show no effect on cardiac sarcolemmal Na,K-ATPase, the long-chain palmitoyl derivative acts as a potent inhibitor [1]. Furthermore, palmitoylcarnitine functionally opposes L-carnitine in the regulation of apoptotic caspases, stimulating activity where carnitine inhibits it [2]. In mitochondrial transport assays, (+)-palmitoylcarnitine selectively inhibits CACT, a property not shared by (+)-acetylcarnitine [3]. Therefore, substituting a shorter-chain analog will yield fundamentally different—or absent—biological readouts.

Palmitoyl Carnitine Hydrochloride: Quantitative Differentiation from L-Carnitine and Short-Chain Analogs in Key Assays


Cardiac Membrane ATPase Inhibition: A Property Unique to Long-Chain Acylcarnitines

Palmitoylcarnitine (1-100 µM) exhibits potent and concentration-dependent inhibition of critical cardiac membrane ATPases, a property entirely absent in L-carnitine, acetylcarnitine, and propionylcarnitine [1]. This differential activity is central to understanding its role in ischemic arrhythmogenesis and distinguishes it from metabolically inert short-chain derivatives [1].

Cardiac Ischemia Ion Transport Amphiphile Toxicity Na/K-ATPase

Mitochondrial CACT Inhibition: Chain-Length-Dependent Potency for Metabolic Flux Studies

(+)-Palmitoylcarnitine is a potent inhibitor of the mitochondrial carnitine-acylcarnitine translocase (CACT), a key enzyme in fatty acid import. Its potency is clearly differentiated from other acylcarnitines by chain length, establishing a rank order critical for experiments requiring selective CACT blockade [1].

Mitochondrial Metabolism Carnitine Shuttle Enzyme Inhibition CACT

Apoptotic Caspase Regulation: Functional Antagonism Between Palmitoylcarnitine and L-Carnitine

In contrast to the protective, inhibitory effects of L-carnitine, palmitoylcarnitine acts as a functional antagonist, potently stimulating the activity of key apoptotic executioner and initiator caspases [1]. This direct opposition highlights a fundamental divergence in their biological activity, precluding substitution.

Apoptosis Caspase Ischemia-Reperfusion Oncology

Tissue-Specific Calcium Influx and IL-6 Induction in Prostate Cancer Models

Palmitoylcarnitine (palcar) induces rapid calcium (Ca2+) influx and pro-inflammatory cytokine IL-6 secretion in a cell-type-specific manner in prostate cancer models. This activity is observed in PC3 cells but not in DU145, BPH-1, or normal PNT1A cells, indicating a selective, context-dependent mechanism relevant to cancer progression studies [1].

Prostate Cancer Inflammation Calcium Signaling Oncogenic Signaling

Differential Aqueous Solubility: Practical Considerations for In Vitro Assays

Palmitoyl-L-carnitine hydrochloride demonstrates a defined aqueous solubility profile that can vary by supplier specification, a practical differentiator for in vitro assay development. Reported water solubility values range from 25 mg/mL to 50 mg/mL, requiring specific solubilization techniques such as heating or sonication [1].

Formulation Solubility In Vitro Assays Procurement

Validated Research Applications for Palmitoyl Carnitine Hydrochloride Based on Comparative Evidence


Modeling Ischemia-Induced Arrhythmias via Sarcolemmal ATPase Inhibition

Palmitoyl carnitine hydrochloride is uniquely suited to replicate the membrane-destabilizing effects of ischemia. As established by direct comparison [1], only this long-chain acylcarnitine inhibits cardiac sarcolemmal Na,K-ATPase and Ca2+-ATPase, unlike its short-chain analogs. This makes it an essential tool for researchers investigating the electrophysiological basis of arrhythmogenesis in models of myocardial infarction.

Selective Inhibition of Mitochondrial CACT in Fatty Acid Oxidation Studies

For metabolic studies requiring selective blockade of the carnitine-acylcarnitine translocase (CACT), palmitoyl carnitine hydrochloride provides a specific and quantifiable inhibitory activity (IC50 ≈ 35 µM) [2]. In contrast, short-chain (+)-acetylcarnitine is completely inactive, establishing the long-chain compound as the necessary reagent for dissecting the mitochondrial carnitine shuttle.

Investigating Pro-Apoptotic Signaling in Ischemia-Reperfusion and Cancer

Palmitoyl carnitine hydrochloride, as a potent stimulator of caspases 3, 7, and 8, acts as a functional antagonist to L-carnitine [3]. This property makes it the correct tool for inducing or studying the pro-apoptotic arm of acylcarnitine signaling in contexts such as ischemia-reperfusion injury, neurodegeneration, or cancer cell death mechanisms.

Prostate Cancer Progression Modeling via IL-6 and Calcium Signaling

In oncology research, specifically focused on prostate cancer, palmitoyl carnitine hydrochloride is validated to induce cell-type-specific Ca2+ influx and pro-inflammatory IL-6 secretion in PC3 cells [4]. This selective activity makes it an invaluable tool for modeling metabolic dysfunction-driven progression and for screening interventions targeting this signaling axis.

Technical Documentation Hub

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